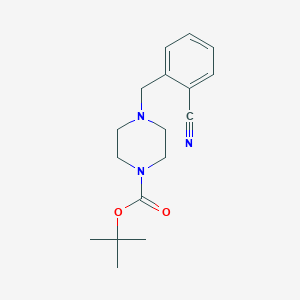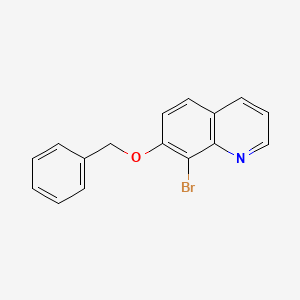
7-(Benzyloxy)-8-bromoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-8-bromoquinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a benzyloxy group at the 7-position and a bromine atom at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-bromoquinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a nitrogen-containing heterocycle.
Bromination: The bromination of quinoline at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 8-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in a solvent like tetrahydrofuran.
Major Products:
- Substituted quinolines
- Benzaldehyde derivatives
- Benzyl derivatives
- Coupled products with various aryl or alkyl groups
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its quinoline core.
Anticancer Research: Investigated for its potential anticancer properties.
Industry:
Material Science: Utilized in the development of organic materials with specific electronic properties.
Pharmaceuticals: Explored for the synthesis of pharmaceutical compounds with therapeutic potential.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-8-bromoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
7-(Benzyloxy)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromoquinoline: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
7-(Benzyloxy)-8-chloroquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness: 7-(Benzyloxy)-8-bromoquinoline is unique due to the combined presence of the benzyloxy and bromine substituents, which can influence its chemical reactivity and potential biological activity in ways that are distinct from its analogs.
Propriétés
IUPAC Name |
8-bromo-7-phenylmethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-14(19-11-12-5-2-1-3-6-12)9-8-13-7-4-10-18-16(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZLDCWCDLDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=CC=N3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)
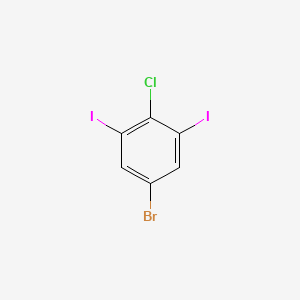

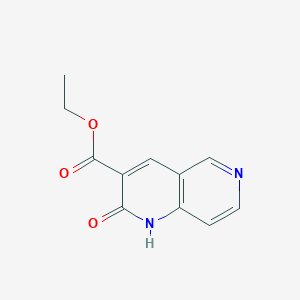
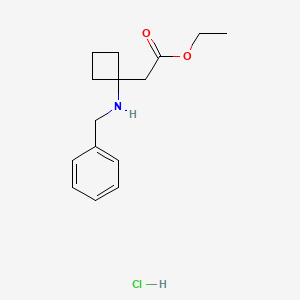
![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)
![5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8147010.png)
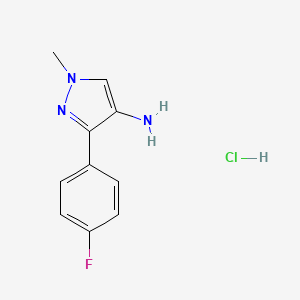
![tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8147027.png)

